Elsinochrom

Übersicht

Beschreibung

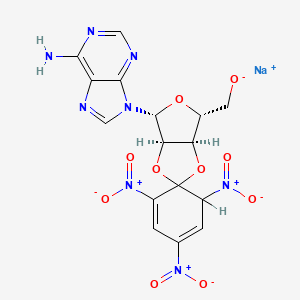

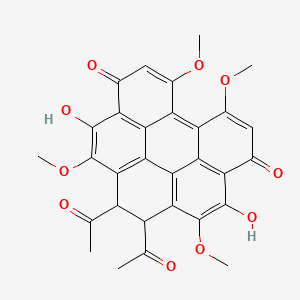

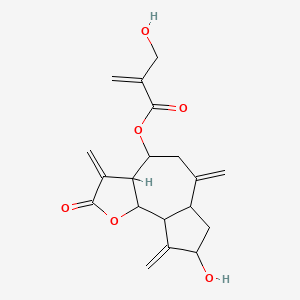

Elsinochrome A is a perylenequinone compound known for its photosensitive properties It is a natural product derived from fungi, specifically from the genus Elsinoë This compound is characterized by its ability to generate reactive oxygen species upon light activation, making it a potent photosensitizer

Wissenschaftliche Forschungsanwendungen

Elsinochrom A hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die photophysikalischen Eigenschaften von Perylenchinonen und ihre Fähigkeit zur Erzeugung reaktiver Sauerstoffspezies zu untersuchen.

Medizin: Die Verbindung wird für ihr Potenzial in der photodynamischen Therapie (PDT) zur Behandlung von Tumoren untersucht.

5. Wirkmechanismus

This compound A übt seine Wirkung hauptsächlich durch die Erzeugung reaktiver Sauerstoffspezies (ROS) bei Lichtaktivierung aus. Diese ROS verursachen oxidativen Schaden an zellulären Komponenten, was zu Zell-Apoptose und Autophagie führt. Die Verbindung zielt auf mitochondriale Pfade ab, stört das mitochondriale Membranpotential und induziert die Öffnung von mitochondrialen Permeabilitätsübergangsporen . Dies führt zur Freisetzung pro-apoptotischer Faktoren und zur Aktivierung von Caspasen, die für die Ausführung der Apoptose entscheidend sind .

Wirkmechanismus

Target of Action

Elsinochrome A (EA) primarily targets Candida albicans , a common opportunistic fungal pathogen. EA is particularly effective against biofilm-associated C. albicans, which is a leading cause of invasive candidiasis .

Mode of Action

Elsinochrome A is a perylene quinone photosensitizer. Upon light excitation, it generates reactive oxygen species (ROS). These ROS induce oxidative stress, disrupting the cell membrane permeability and causing mitochondrial and nuclear damage. This leads to apoptosis (programmed cell death) and autophagy (self-degradation of cellular components) .

Biochemical Pathways

The primary biochemical pathway affected by EA is the oxidative stress pathway. The ROS generated by EA under light excitation down-regulate the expression of oxidative-stress-related genes in C. albicans. This disruption leads to increased cell membrane permeability and subsequent cellular damage .

Result of Action

The molecular and cellular effects of EA’s action include the inhibition of biofilm formation and the disruption of pre-formed biofilms. EA-mediated photodynamic antimicrobial chemotherapy (PACT) significantly reduces the viability of C. albicans, with an inhibition rate of 89.38% at a concentration of 32 μg/mL. This leads to the clearance of mature biofilms and the prevention of new biofilm formation .

Elsinochrome A represents a promising approach for controlling biofilm-associated fungal infections, particularly in immunocompromised patients. Its light-dependent activation and ROS generation make it a potent antifungal agent with potential clinical applications.

: Inhibitory Effects and Mechanism of Action of Elsinochrome A on Candida albicans and Its Biofilm : Inhibitory Effects and Mechanism of Action of Elsinochrome A on Candida albicans and Its Biofilm : Elsinochrome A | Photosensitizer | MedChemExpress

Safety and Hazards

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Biosynthese von Elsinochrom A beinhaltet die Expression des elc-Genclusters aus dem Weizenpathogen Parastagonospora nodorum in Aspergillus nidulans. Dieser Prozess beinhaltet die Beteiligung einer Flavin-abhängigen Monooxygenase, ElcH, die für die oxidative Enolat-Kupplung eines Perylenchinon-Zwischenprodukts zur Bildung des hexacyclischen Dihydrobenzo(ghi)perylenchinons verantwortlich ist . Das Fehlen von ElcH führt zur Bildung eines hexacyclischen Cyclohepta(ghi)perylenchinon-Systems über eine intramolekulare Aldolreaktion .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound A kann durch heterologe Biosynthese erreicht werden. Dies beinhaltet die Verwendung von künstlichen Hefe-Pilz-Chromosomen, um die biosynthetischen Gencluster in einem geeigneten Wirtsorganismus zu exprimieren. Der Produktionsprozess wird durch die Kontrolle verschiedener Faktoren wie Licht, Temperatur und pH-Wert optimiert, um die Ausbeute zu maximieren .

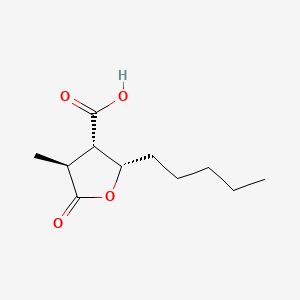

Analyse Chemischer Reaktionen

Arten von Reaktionen: Elsinochrom A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Der hochkonjugierte pentacyclische Kern der Verbindung ermöglicht es ihr, effektiv an diesen Reaktionen teilzunehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound A kann mit Reagenzien wie Wasserstoffperoxid oder molekularem Sauerstoff in Gegenwart von Licht oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte oder reduzierte Derivate von this compound A, die die Perylenchinon-Grundstruktur beibehalten, aber unterschiedliche funktionelle Gruppen aufweisen.

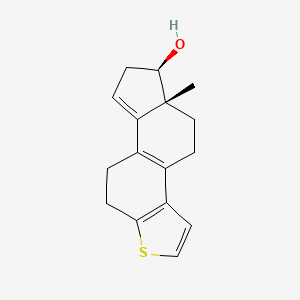

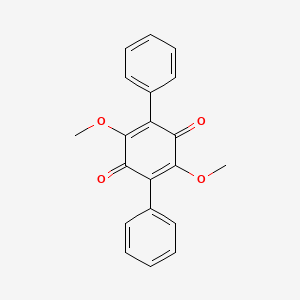

Vergleich Mit ähnlichen Verbindungen

Elsinochrom A gehört zur Perylenchinon-Familie, zu der Verbindungen wie Cercosporin, Hypocrellin A und Calphostine gehören . Diese Verbindungen teilen sich eine ähnliche pentacyclische Kernstruktur, unterscheiden sich jedoch in ihren Seitenketten und funktionellen Gruppen. This compound A ist aufgrund seiner hohen Singulett-Sauerstoff-Quantenausbeute und seiner Fähigkeit, künstlich biosynthetisiert zu werden, einzigartig . Dies macht es im Vergleich zu anderen Perylenchinonen zu einem überlegenen Kandidaten für die photodynamische Therapie.

Ähnliche Verbindungen:

Cercosporin: Ein weiteres Perylenchinon mit starken photosensibilisierenden Eigenschaften.

Hypocrellin A: Bekannt für seine Verwendung in der photodynamischen Therapie und seine Fähigkeit, reaktive Sauerstoffspezies zu erzeugen.

Calphostine: Eine Gruppe von Perylenchinonen mit Protein-Kinase-C-hemmender Aktivität.

This compound A zeichnet sich durch seinen einzigartigen biosynthetischen Weg und seine hohe Effizienz bei der Erzeugung reaktiver Sauerstoffspezies aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und medizinische Anwendungen macht.

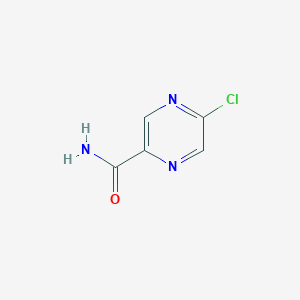

Eigenschaften

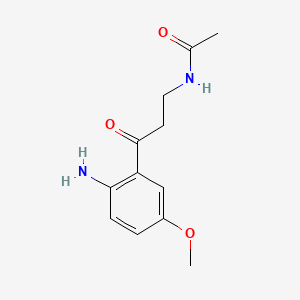

| { "Design of the Synthesis Pathway": "The synthesis pathway of Elsinochroma involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "2,4-dimethoxybenzaldehyde", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium sulfite", "copper sulfate", "ammonium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-hydroxyphenylacetic acid is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative.", "Step 2: The acetyl derivative is then treated with sodium nitrite and sodium sulfite in the presence of hydrochloric acid to form the corresponding diazonium salt.", "Step 3: The diazonium salt is then coupled with 2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form the desired product, Elsinochroma.", "Step 4: The crude product is purified by recrystallization from a suitable solvent.", "Step 5: The purified product is characterized by various spectroscopic techniques such as UV-Vis, IR, NMR, and mass spectrometry." ] } | |

CAS-Nummer |

24568-67-0 |

Molekularformel |

C30H24O10 |

Molekulargewicht |

544.5 g/mol |

IUPAC-Name |

(12R,13R)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione |

InChI |

InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3/t15-,16-/m1/s1 |

InChI-Schlüssel |

SVDUCZIGPIYIHQ-HZPDHXFCSA-N |

Isomerische SMILES |

CC(=O)[C@@H]1[C@H](C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

SMILES |

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

Kanonische SMILES |

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

Synonyme |

elsinochrome A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;hydrochloride](/img/structure/B1198450.png)

![[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-trimethylammonium](/img/structure/B1198451.png)

![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)